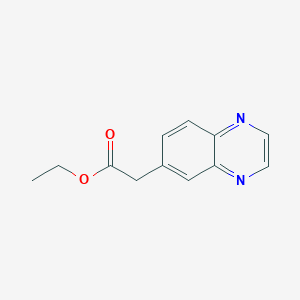

Ethyl 2-(quinoxalin-6-YL)acetate

Description

Historical Context and Significance of Quinoxaline (B1680401) Scaffolds in Research

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene (B151609) and pyrazine (B50134) ring, has been a subject of extensive scientific interest for decades. rsc.org These structures are not merely synthetic curiosities but are found in nature within various antibiotics like echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. nih.gov The inherent chemical properties and the ability of the quinoxaline ring to interact with biological macromolecules have established it as a "privileged structure" in medicinal chemistry. researchgate.net

Research has revealed that quinoxaline derivatives possess a vast spectrum of biological activities. iucr.org These include applications as anticancer, antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory agents. nih.govresearchgate.net The versatility of the quinoxaline core allows for structural modifications, leading to a high degree of chemical diversity. This adaptability has been instrumental in the development of new therapeutic agents with potentially improved potency and reduced toxicity. researchgate.net For instance, certain quinoxaline derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy, while others have shown promise as antagonists for specific receptors in the central nervous system. nih.govnih.gov Beyond medicine, these compounds have also found utility in materials science as components in dyes, organic semiconductors, and electron luminescent materials. nih.gov

Research Rationale for Investigating Ethyl 2-(quinoxalin-6-YL)acetate

The specific research interest in this compound stems primarily from its role as a versatile intermediate in organic synthesis. While direct biological studies on this exact molecule are not extensively documented in publicly available literature, its structure suggests a strategic design for creating more complex molecules. The quinoxalin-6-yl moiety serves as a key building block, which can be further functionalized to produce novel derivatives with potential therapeutic applications.

The ethyl acetate (B1210297) group attached at the 6-position of the quinoxaline ring is a reactive handle, meaning it can be easily modified through various chemical reactions. This makes this compound a valuable precursor for synthesizing a library of new compounds. For example, derivatives of the quinoxalin-6-yl core have been synthesized and evaluated as transforming growth factor-β (TGF-β) type 1 receptor (ALK5) kinase inhibitors, which play a role in cell growth and differentiation and are targets for anticancer therapies. researchgate.net Other research has explored quinoxalin-6-yl derivatives as potential corrosion inhibitors for mild steel, showcasing the diverse applications of this chemical scaffold. acs.org

The synthesis of such complex derivatives often requires a stable, well-characterized starting material. Therefore, the investigation into this compound would likely focus on establishing efficient synthesis protocols and characterizing its physicochemical properties to ensure its suitability as a foundational molecule for drug discovery and materials science research.

Detailed Research Findings

While specific experimental data for this compound is limited, data for closely related quinoxaline acetate derivatives have been reported, providing insight into the characterization of this class of compounds. The following table presents data for a similar compound, ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, illustrating the type of data generated in such research.

| Property | Value | Compound |

|---|---|---|

| Molecular Formula | C₁₃H₁₃ClN₂O₃ | ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate iucr.org |

| Molecular Weight | 280.70 g/mol | |

| Crystal System | Orthorhombic | |

| Space Group | Pca2₁ | |

| Molecular Formula | C₁₂H₁₂N₂O₂ | This compound cymitquimica.com |

| Molecular Weight | 216.24 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-quinoxalin-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDDZGLTYPDZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738871 | |

| Record name | Ethyl (quinoxalin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473895-87-3 | |

| Record name | Ethyl 6-quinoxalineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473895-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (quinoxalin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 Quinoxalin 6 Yl Acetate and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the quinoxaline (B1680401) core often rely on well-established condensation and alkylation reactions. These methods have been foundational in heterocyclic chemistry and continue to be utilized for their reliability and broad substrate scope.

Condensation Reactions with 1,2-Dicarbonyl Compounds

The most common and classical approach to quinoxaline synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. mtieat.orgasianpubs.orgnih.gov This facile reaction is a widely used method for preparing quinoxalines and their alkyl-substituted derivatives. sapub.org The reaction typically proceeds by refluxing the reactants in a solvent such as ethanol or acetic acid. asianpubs.org

For instance, the reaction of o-phenylenediamine (B120857) with a suitable α-ketoester or a related 1,2-dicarbonyl compound can lead to the formation of the quinoxaline ring system. mtieat.orgresearchgate.net This method's versatility allows for the introduction of various substituents onto the quinoxaline core by choosing appropriately substituted diamines and dicarbonyl compounds. While effective, these methods can sometimes require harsh reaction conditions and long reaction times. asianpubs.orgnih.gov

A notable example is the synthesis of 2-methyl-quinoxaline, which is prepared by the reaction of o-phenylenediamine and 2-oxopropionaldehyde in DMF. sapub.org Similarly, 2,3-Bis(bromomethyl)quinoxaline derivatives can be synthesized through the condensation of o-phenylenediamine derivatives with 1,4-dibromo-2,3-butanedione. sapub.org

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| o-phenylenediamine | 2-oxopropionaldehyde | 2-methyl-quinoxaline | DMF | sapub.org |

| o-phenylenediamine derivatives | 1,4-dibromo-2,3-butanedione | 2,3-Bis(bromomethyl)quinoxaline derivatives | - | sapub.org |

| o-phenylenediamine | Benzil (B1666583) | 2,3-diphenylquinoxaline | 10 mol % zinc triflate, acetonitrile, 80-85 ºC, 4 h | asianpubs.org |

| 1,2-diaminobenzene | Phenacyl bromide | 2-phenylquinoxaline | Pyridine (B92270), THF, room temperature, 2 h | acgpubs.org |

Alkylation Reactions

Alkylation reactions are another cornerstone of classical quinoxaline synthesis, often used to introduce substituents at the nitrogen atoms of the quinoxaline ring or to build upon a pre-formed quinoxaline scaffold. For example, the alkylation of o-phenylenediamine derivatives with reagents like dimethyl sulfate or ethyl chloroacetate (B1199739) can produce quinoxalinone derivatives. sapub.org

Specifically, the reaction of 3-ethylquinoxalin-2(1H)-one with ethyl bromide in refluxing dioxane in the presence of potassium hydroxide yields 1,3-diethyl-1H-quinoxalin-2-one. sapub.org These alkylation strategies are crucial for elaborating the core quinoxaline structure and accessing a wider range of derivatives with diverse properties.

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. e-journals.in This technique has been successfully applied to the synthesis of quinoxaline derivatives, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and cleaner reaction profiles. e-journals.inudayton.edu

The condensation of aromatic diamines and 1,2-dicarbonyl compounds can be efficiently carried out under microwave irradiation, often in the absence of a solvent. sapub.orge-journals.in For example, a series of quinoxaline derivatives have been synthesized by the condensation of diamines and dicarbonyls under microwave heating in a solvent-free medium, resulting in excellent yields (80-90%) in just 3.5 minutes. e-journals.in This environmentally benign approach simplifies work-up procedures and aligns with the principles of green chemistry. e-journals.in

| Reactants | Conditions | Yield | Time | Reference |

| Diamines and dicarbonyls | Microwave, solvent-free | 80-90% | 3.5 min | e-journals.in |

| Dichloroquinoxaline, nucleophile, triethylamine | Microwave, 160°C | - | 5 min | udayton.edu |

Catalyst-Mediated Synthesis (e.g., Zinc Triflate, Ferric Chloride)

The use of catalysts is a key feature of modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Several catalysts have been found to be effective for the synthesis of quinoxalines.

Zinc Triflate: Zinc triflate has been demonstrated as a simple and efficient catalyst for the synthesis of quinoxaline derivatives. asianpubs.orgresearchgate.net The condensation of o-phenylenediamines with α-diketones proceeds smoothly in the presence of a catalytic amount of zinc triflate in acetonitrile at reflux, affording the corresponding quinoxalines in excellent yields. asianpubs.orgresearchgate.net For example, the reaction between o-phenylenediamine and benzil using 10 mol% zinc triflate yields 2,3-diphenylquinoxaline in 90% yield within 4 hours. asianpubs.org

Ferric Chloride: Ferric chloride (FeCl₃) has also been utilized as an efficient catalyst for quinoxaline synthesis. For instance, the synthesis of (E)-3-substituted styrylquinoxalin-2(1H)-ones was achieved by the reaction of 3-methylquinoxalinone and aromatic aldehydes using FeCl₃ as a catalyst in toluene under microwave irradiation. tandfonline.com This protocol offers mild reaction conditions, high product yields, and easy work-up procedures. tandfonline.com Iron catalysts, in general, are attractive due to their low cost and low toxicity. nih.gov

| Catalyst | Reactants | Product | Conditions | Yield | Reference |

| Zinc Triflate | o-phenylenediamine, benzil | 2,3-diphenylquinoxaline | Acetonitrile, reflux | 90% | asianpubs.org |

| Ferric Chloride | 3-methylquinoxalinone, aromatic aldehydes | (E)-3-substituted styrylquinoxalin-2(1H)-ones | Toluene, microwave irradiation | High | tandfonline.com |

| Zinc Ferrite (B1171679) | o-phenylenediamines, phenacyl bromides | Quinoxaline derivatives | DMF, room temperature, 3 h | Excellent | ias.ac.in |

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained significant attention. mdpi.comscielo.org.mx These reactions are highly atom-economical and offer a convergent and efficient route to complex molecules from simple starting materials. scielo.org.mx

One-pot three-component syntheses have been developed for quinoxaline derivatives. mdpi.com These reactions often involve the simultaneous formation of multiple bonds in a single step, leading to a rapid increase in molecular complexity. For example, a one-pot synthesis of 4-aryl substituted pyrrolo[1,2-a] quinoxalines involves the acid-catalyzed reaction of 1-(2-aminophenyl)pyrroles with a substituted aldehyde. nih.govmdpi.com This reaction proceeds through imine formation, followed by cyclization and air oxidation. mdpi.com

The direct C-H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has also been an area of active research, allowing for the simultaneous introduction of C-C and other bonds. mdpi.com These methods provide an environmentally friendly and sustainable approach for preparing a wide range of functionalized quinoxalin-2(1H)-ones. mdpi.com

Derivatization Strategies for Structural Modification

The structural modification of Ethyl 2-(quinoxalin-6-YL)acetate and related compounds can be approached by targeting three main regions: the quinoxaline core, the acetate (B1210297) side chain, and the formation of new, fused ring systems. These strategies allow for the systematic alteration of the molecule's steric and electronic properties.

Functionalization of the Quinoxaline Core

The quinoxaline ring system is amenable to a variety of functionalization reactions, enabling the introduction of diverse substituents. Direct C-H functionalization has emerged as a powerful tool, offering an atom-economical approach to modify the core without pre-functionalization. thieme-connect.de

Key functionalization strategies include:

Direct C-H Arylation: Using heterogeneous catalysis, 3-arylquinoxalin-2(1H)-ones can be synthesized from quinoxalin-2(1H)-ones and arylhydrazines under blue light irradiation with a g-C3N4/NaI catalyst system. This method demonstrates good functional group tolerance and high yields. mdpi.com

Hydroxylation: A visible light-induced direct C-H hydroxylation of quinoxalin-2(1H)-ones using g-C3N4 as a photocatalyst in the presence of air provides a green pathway to 3-hydroxyquinoxalin-2(1H)-ones. mdpi.com

Halogenation and Nitration: The quinoxaline nucleus can undergo electrophilic substitution. For instance, nitration can be achieved under forcing conditions (concentrated HNO3 and Oleum), leading to compounds like 5-nitroquinoxaline and 5,7-dinitro-quinoxaline. ipp.ptijpsjournal.com Halogenation, such as chlorination, can be introduced to prepare precursors for further derivatization. nih.gov

Sulfonylation: The quinoxaline core can be functionalized with a chlorosulfonyl group by reacting with chlorosulfonic acid. The resulting sulfonyl chloride is a versatile intermediate for synthesizing a range of sulfonamides by reacting with various amines. mdpi.com

These modifications are crucial for structure-activity relationship (SAR) studies. For example, the introduction of a 2-chloro group versus a 2-methoxy group on the quinoxaline moiety has been shown to significantly alter the biological activity of certain derivative series. nih.gov

Table 1: Examples of Quinoxaline Core Functionalization

| Reaction Type | Reagents/Catalyst | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| C-H Arylation | Arylhydrazine, g-C3N4/NaI, Blue Light | C-3 | 3-Arylquinoxalin-2(1H)-one | mdpi.com |

| C-H Hydroxylation | g-C3N4, Air, Visible Light | C-3 | 3-Hydroxyquinoxalin-2(1H)-one | mdpi.com |

| Sulfonylation | Chlorosulfonic Acid | Benzene (B151609) Ring | Quinoxaline Sulfonyl Chloride | mdpi.com |

| Nitration | Conc. HNO3, Oleum | C-5, C-7 | 5-Nitro- and 5,7-Dinitro-quinoxaline | ipp.ptijpsjournal.com |

Modification of the Acetate Moiety

The ethyl acetate group at the 6-position of the quinoxaline ring serves as a versatile chemical handle for a wide array of transformations.

Common modifications include:

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, quinoxaline-2-carboxylic acid. This carboxylic acid moiety is a crucial functional group for creating further derivatives and can play a key role in biological interactions. researchgate.net

Amide Formation: The carboxylic acid can be coupled with various amines to form a diverse library of amides. This is a common strategy in drug discovery to modulate properties like solubility and hydrogen bonding capacity. For example, 2-quinoxalinecarboxylic acid can be reacted with amines using coupling agents like T3P (Propylphosphonic Anhydride) to yield N-substituted quinoxaline-2-carboxamides. nih.gov

Reduction: The ester or the corresponding carboxylic acid can be reduced to the primary alcohol, affording a hydroxymethyl group. This transformation opens up further synthetic routes, such as etherification or oxidation to an aldehyde.

Reactions at the α-Carbon: The methylene (B1212753) group adjacent to the carbonyl can be functionalized. For instance, bromination of ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetate can yield mono- and dibromo derivatives, which are useful intermediates for synthesizing more complex structures like 2,2′-biquinoxaline-3,3′(4H,4'H)-diones. researchgate.net

Table 2: Synthetic Transformations of the Acetate Moiety

| Starting Material | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Ethyl 2-(quinoxalin-yl)acetate | NaOH or HCl (aq) | Carboxylic Acid | researchgate.net |

| 2-(Quinoxalin-yl)acetic acid | Amine, T3P, Et3N | Amide | nih.gov |

| Ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetate | Bromine | α-Bromoacetate | researchgate.net |

| 2-Chloro-3-(5,6,7,8-tetrahydronaphthalen-2-yl)quinoxaline | Hydrazine Hydrate | Hydrazide | pjsir.org |

Formation of Fused Heterocyclic Systems (e.g., Indoloquinoxalines, Pyrroloquinoxalines)

This compound and its derivatives are valuable precursors for constructing polycyclic heteroaromatic systems. These fused systems often exhibit unique biological and photophysical properties.

Indoloquinoxalines: These structures can be synthesized by the condensation of an isatin derivative (or a precursor like 1-(2-bromoethyl)-indole-2,3-dione) with an o-phenylenediamine. The reaction typically proceeds in boiling acetic acid. mdpi.com The resulting indolo[2,3-b]quinoxaline can be further functionalized. sapub.org

Pyrroloquinoxalines: The synthesis of the pyrrolo[1,2-a]quinoxaline (B1220188) core is often achieved through a Pictet-Spengler type reaction. This involves the acid-catalyzed cyclization of a 1-(2-aminophenyl)pyrrole with an aldehyde. mdpi.comunisi.it Another route involves the intramolecular cyclization of an N-substituted amide, such as an acetamide derivative of 1-(2-aminophenyl)pyrrole, using a dehydrating agent like phosphorus oxychloride in a Bischler–Napieralski reaction. mdpi.com Gold-catalyzed intramolecular hydroamination of N-alkynyl indoles also provides a pathway to functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines. nih.gov

Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines: As analogues of indoloquinoxalines, these systems can be prepared via a one-pot, two-step approach starting from a 2-(3-bromo-thiophen-2-yl)quinoxaline. The process involves a Buchwald–Hartwig cross-coupling with an amine, followed by an intramolecular nucleophilic aromatic substitution of hydrogen (SNH). nih.gov

Table 3: Synthesis of Fused Heterocyclic Systems

| Fused System | Key Precursors | Reaction Type | Reference |

|---|---|---|---|

| Indolo[2,3-b]quinoxaline | 1-(2-Bromoethyl)-indole-2,3-dione, o-Phenylenediamine | Condensation | mdpi.com |

| Pyrrolo[1,2-a]quinoxaline | 1-(2-Aminophenyl)pyrrole, Aldehyde | Pictet-Spengler (Acid-catalyzed cyclization) | mdpi.comunisi.it |

| Pyrrolo[1,2-a]quinoxaline | N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide | Bischler–Napieralski (Dehydrative cyclization) | mdpi.com |

| 3H-Pyrrolo-[1,2,3-de] quinoxaline | N-Alkynyl Indole | Gold-catalyzed Intramolecular Hydroamination | nih.gov |

| Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | 2-(3-Bromo-thiophen-2-yl)quinoxaline, Amine | Buchwald–Hartwig coupling / Intramolecular SNH | nih.gov |

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new transformations. The synthesis of quinoxaline derivatives can proceed through various pathways, including acid-catalyzed and free-radical mechanisms.

Acid-Catalyzed Pathways

Acid catalysis is prevalent in the synthesis of quinoxalines and their fused derivatives. The classic and most widely used method for quinoxaline synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov

Condensation Mechanism: This reaction is often catalyzed by a Brønsted or Lewis acid. The mechanism typically begins with the nucleophilic attack of one amino group of the o-phenylenediamine onto one of the carbonyl carbons. This is followed by dehydration to form an imine intermediate. A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl carbon, which, after another dehydration step, yields the final quinoxaline ring. nih.gov Various acid catalysts, from traditional mineral acids to heterogeneous catalysts like alumina-supported heteropolyoxometalates, have been employed to facilitate this transformation under milder conditions. nih.gov

Pictet-Spengler Reaction: The formation of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and aldehydes is a classic example of an acid-catalyzed pathway. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic substitution onto the pyrrole ring, followed by aromatization to give the fused product. mdpi.com

Free Radical Mechanisms

Free radical pathways offer alternative strategies for the functionalization of the quinoxaline core, particularly for C-H functionalization where traditional electrophilic or nucleophilic substitutions are challenging.

Photocatalytic Arylation: In the synthesis of 3-arylquinoxaline-2(1H)-ones, a proposed mechanism involves the photocatalyst (g-C3N4) generating radical species under visible light. An aryl radical, formed from the arylhydrazine precursor, can then attack the quinoxalin-2(1H)-one. The resulting radical intermediate is subsequently oxidized to form the C-C bond, leading to the arylated product. mdpi.com

Oxidative Cyclization: The synthesis of quinoxalines from o-phenylenediamines and alkenes, catalyzed by I2 with TBHP as an oxidant, is proposed to proceed through a radical mechanism. The alkene is first oxidized to a radical intermediate, which then engages in the cyclization process with the diamine. nih.gov

Hydroperoxide Radical Involvement: In the direct C-H hydroxylation of quinoxalin-2(1H)-ones, the photocatalyst generates an O2•− radical anion from molecular oxygen. This species combines with a proton to form a hydroperoxide radical (HO2•). This radical or a related reactive oxygen species is believed to be the active agent that hydroxylates the quinoxaline ring. mdpi.com

Cascade and Rearrangement Processes

In the pursuit of synthetic efficiency and molecular complexity, cascade (or tandem) and rearrangement reactions represent sophisticated strategies for the construction of heterocyclic frameworks such as quinoxalines. These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. While direct examples leading specifically to this compound are not extensively documented, several elegant cascade and potential rearrangement methodologies have been developed for the synthesis of the core quinoxaline scaffold and its derivatives. These strategies can be adapted for the target molecule by employing appropriately substituted precursors, such as ethyl 2-(3,4-diaminophenyl)acetate.

Cascade Reactions for Quinoxaline Ring Synthesis

Cascade reactions provide a powerful means to assemble the quinoxaline ring system from simpler starting materials in a single pot. These reactions often involve a sequence of intramolecular and intermolecular events, catalyzed by metals or proceeding through radical intermediates.

Tandem Oxidative Azidation/Cyclization:

A notable cascade approach involves the reaction of N-arylenamines with trimethylsilyl azide (TMSN₃) to construct the quinoxaline ring. acs.orgmtieat.org This method facilitates the formation of two new carbon-nitrogen bonds in a tandem sequence, initiated by an oxidant like (diacetoxyiodo)benzene. The proposed mechanism begins with the oxidation of the enamine, followed by the addition of an azide radical. The subsequent intramolecular radical cyclization onto the benzene ring forms a spirodienyl radical. A final rearomatization step yields the stable quinoxaline product. This strategy is significant as it allows for the synthesis of quinoxalines from readily available monosubstituted anilines rather than the traditional ortho-phenylenediamines. acs.org

Metal-Free Michael Addition-Condensation Cascade:

An efficient metal-free cascade process has been reported for the synthesis of substituted quinoxalines from o-phenylenediamines and ynones. organic-chemistry.org This reaction proceeds through a sequence of three distinct steps in one pot:

Michael Addition: The o-phenylenediamine undergoes a Michael addition to the ynone.

Dehydration Condensation: An intramolecular condensation between the remaining amino group and the ketone carbonyl occurs, leading to cyclization.

C-α-CH₂-Extrusion: A final base-promoted extrusion step yields the aromatic quinoxaline product.

This method is lauded for its high regioselectivity, efficiency, and adherence to green chemistry principles. organic-chemistry.org

Iron-Catalyzed Transfer Hydrogenative Condensation:

A one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols has been developed using an iron catalyst. nih.gov This process is a prime example of a cascade involving a transfer hydrogenation strategy. The iron complex concurrently catalyzes the reduction of the nitro group to an amine and the oxidation of the vicinal diol to a 1,2-dicarbonyl compound in situ. These intermediates then undergo the classical condensation reaction to form the quinoxaline ring, with water as the only byproduct. This approach avoids the need for external oxidants or reductants and demonstrates high atom efficiency. nih.gov

| Cascade Strategy | Key Reactants | Catalyst/Reagent | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| Tandem Oxidative Azidation/Cyclization | N-Arylenamine, TMSN₃ | (Diacetoxyiodo)benzene | Oxidative Azidation, Intramolecular Radical Cyclization | acs.orgmtieat.org |

| Michael Addition-Condensation-Extrusion | o-Phenylenediamine, Ynone | Metal-Free (Base-promoted) | Michael Addition, Dehydration, C-α-CH₂-Extrusion | organic-chemistry.org |

| Transfer Hydrogenative Condensation | 2-Nitroaniline, Vicinal Diol | Iron Complex | In situ Nitro Reduction, In situ Diol Oxidation, Condensation | nih.gov |

Rearrangement Processes in Quinoxaline Chemistry

While cascade reactions are more commonly employed for the direct synthesis of the quinoxaline core, rearrangement processes also play a role in the chemistry of this heterocyclic system. These can either be potential side reactions in certain synthetic routes or deliberate transformations of the quinoxaline skeleton itself.

Potential Rearrangement in Radical Cyclization:

In the tandem oxidative azidation/cyclization pathway described previously, the cyclization of the radical intermediate proceeds to form the quinoxaline ring. However, a mechanistic alternative exists that could lead to a rearranged product. The spirodienyl radical intermediate, if formed, could theoretically undergo a 1,2-iminyl migration before rearomatization. While studies have shown that this rearrangement does not typically occur and the direct cyclization pathway is favored, its possibility highlights the complex mechanistic landscape of radical reactions in heterocyclic synthesis. acs.org

Acid-Catalyzed Rearrangement of Quinoxalinones:

Spectroscopic and Structural Elucidation Techniques in Research of Ethyl 2 Quinoxalin 6 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) would be the first step in the analysis of Ethyl 2-(quinoxalin-6-YL)acetate. This technique identifies all the unique proton environments in the molecule. For the title compound, one would expect to observe distinct signals for the protons on the quinoxaline (B1680401) ring, the methylene (B1212753) bridge (-CH₂-), and the ethyl ester group (-OCH₂CH₃). The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons, while the splitting pattern (multiplicity) would reveal the number of adjacent, or "neighboring," protons, governed by spin-spin coupling (J-coupling). The integration of the peaks would correspond to the number of protons in each unique environment.

13C NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would differentiate between the aromatic carbons of the quinoxaline ring, the carbonyl carbon of the ester, the methylene carbons, and the methyl carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other. This would be vital for assigning the positions of protons on the quinoxaline ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link each proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is a key technique for piecing together the entire molecular framework, for instance, by showing a correlation from the methylene protons to the carbons of the quinoxaline ring and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, regardless of whether they are bonded. This would help to confirm the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

EIMS is a hard ionization technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum would show a molecular ion (M⁺) peak corresponding to the exact molecular weight of this compound (216.24 g/mol ). The pattern of fragment ions would provide clues about the molecule's structure, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate (B1210297) side chain.

Fast Atom Bombardment Mass Spectrometry (FABMS)

FABMS is a soft ionization technique, meaning it is less likely to cause extensive fragmentation than EIMS. researchgate.net It is particularly useful for polar and thermally unstable molecules. nih.gov In a FABMS experiment, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms. researchgate.net This typically produces a protonated molecular ion, [M+H]⁺, which would appear at m/z 217.25 for this compound. The reduced fragmentation helps to clearly establish the molecular weight of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Detailed research findings from Electrospray Ionization Mass Spectrometry (ESI-MS) specifically for this compound, including tables of fragment ions and their relative abundances, are not available in the public scientific literature based on the conducted searches. While ESI-MS is a common technique for determining the molecular weight of quinoxaline derivatives, specific data for this compound has not been published.

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and confirm its elemental composition (C₁₂H₁₂N₂O₂), has not been reported in the reviewed scientific literature.

Infrared (IR) Spectroscopy for Functional Group Characterization

A detailed analysis of the infrared (IR) spectrum for this compound, including a data table of characteristic vibrational frequencies (in cm⁻¹) for its functional groups (such as C=O of the ester, C=N of the quinoxaline ring, and aromatic C-H stretches), is not available in published research.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

There are no published single-crystal X-ray diffraction studies for this compound in the searched databases. Consequently, crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

Analysis of Crystal Packing and Intermolecular Interactions

As no crystal structure has been determined, an analysis of the crystal packing and intermolecular interactions (like hydrogen bonding or π-π stacking) for this compound cannot be conducted.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Published research detailing the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound is not available. Therefore, information regarding its absorption maxima (λmax) and the corresponding electronic transitions is currently unknown.

Elemental Analysis for Compositional Verification

The molecular weight of this compound is 216.24 g/mol . cymitquimica.com Based on this, the expected elemental composition is derived from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

The theoretical percentages are calculated as follows:

Carbon (C): (12 * 12.011 g/mol ) / 216.24 g/mol * 100%

Hydrogen (H): (12 * 1.008 g/mol ) / 216.24 g/mol * 100%

Nitrogen (N): (2 * 14.007 g/mol ) / 216.24 g/mol * 100%

Oxygen (O): (2 * 15.999 g/mol ) / 216.24 g/mol * 100%

In a typical research setting, these calculated values would be juxtaposed with experimental data obtained from an elemental analyzer. A close correlation between the found and calculated percentages, generally within a ±0.4% margin, is considered a strong indicator of the successful synthesis and purity of the target compound.

Below is an interactive data table presenting the calculated elemental composition for this compound. In a research article, this table would typically be populated with the experimentally determined values to provide a comprehensive compositional verification.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Total Mass in Compound ( g/mol ) | Calculated Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 66.69 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.60 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.95 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.80 |

| Total | 216.24 | 100.00 |

Computational and Theoretical Studies on Ethyl 2 Quinoxalin 6 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide deep insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying quinoxaline (B1680401) derivatives and other complex organic molecules. This approach is used to predict the optimized molecular geometry, vibrational frequencies, and other molecular properties by approximating the electron density of the system.

Researchers utilize DFT, often with functionals like B3LYP and basis sets such as 6-31G** or 6-311G(d,p), to achieve a balance between computational cost and accuracy. For quinoxaline-based structures, DFT calculations are used to:

Optimize Molecular Geometry: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar structures, such as ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, have shown that the quinoxaline moiety is nearly planar. mdpi.comekb.eg

Simulate Spectroscopic Data: DFT is used to calculate vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. nih.gov

Compare with Experimental Data: The optimized structure calculated using DFT can be compared with experimentally determined structures from X-ray crystallography to validate the computational model. nih.gov

These applications provide a foundational understanding of the molecule's stable conformation and energetic properties.

The electronic properties of a molecule are crucial for understanding its chemical reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. For a closely related compound, ethyl 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetate, the HOMO-LUMO energy gap was calculated to be 3.8918 eV using DFT at the B3LYP/6–311 G(d,p) level. nih.gov This value provides an estimate of the electronic character and stability of similar quinoxaline acetate (B1210297) structures.

Table 1: Calculated Electronic Properties for a Related Quinoxaline Derivative

| Property | Value | Method |

|---|---|---|

| HOMO-LUMO Energy Gap | 3.8918 eV | DFT (B3LYP/6–311 G(d,p)) |

Data derived from a study on Ethyl 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetate. nih.gov

Analysis of these frontier molecular orbitals helps in predicting how the molecule will interact with other species, which is particularly important in the context of designing molecules with specific biological activities. nih.govmdpi.com

Molecular Simulation Techniques

Molecular simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that complements the static picture from quantum chemical calculations.

Molecular Dynamics (MD) simulations are a powerful technique for understanding the behavior and stability of molecules, especially in complex environments such as when interacting with a biological target like a protein. In studies involving quinoxaline derivatives, MD simulations have been used to forecast the behavior of the compound when bound to a protein's active site and to assess the stability of the resulting protein-ligand complex.

A key metric for evaluating stability during an MD simulation is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value indicates that the complex has reached equilibrium and is not undergoing significant conformational changes. For example, in a simulation study of quinoxaline derivatives bound to a protein, the average RMSD values were monitored to confirm system stability.

Table 2: Example RMSD Values from an MD Simulation of Quinoxaline Derivatives

| System | Average RMSD (Å) |

|---|---|

| Apo-protein | 1.82 ± 0.47 |

| Protein-Ligand Complex 1 (CTC/R) | 1.43 ± 0.18 |

| Protein-Ligand Complex 2 (CTC/W) | 1.56 ± 0.151 |

Data from a study on cellulose tricarboxylate (CTC) functionalized with quinoxaline (R) and cyanoacrylate (W) derivatives.

These simulations can also be used to calculate binding free energies using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, offering a more quantitative measure of binding affinity.

Monte Carlo simulations are another class of computational algorithms that rely on repeated random sampling to obtain numerical results. In drug design and chemoinformatics, they are often used in conformational searches and for QSAR (Quantitative Structure-Activity Relationship) modeling. While Monte Carlo methods are a valuable tool in computational chemistry, specific studies applying Monte Carlo simulations to investigate the molecular dynamics or conformational landscape of Ethyl 2-(quinoxalin-6-YL)acetate were not prominently featured in the reviewed literature.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Studies on various quinoxaline derivatives have employed molecular docking to investigate their potential as inhibitors of several protein targets. These studies predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the protein-ligand complex.

For example, novel quinoxaline derivatives have been docked into the active sites of protein receptors like the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). These in silico studies have successfully identified key amino acid residues involved in binding and have shown a good correlation between predicted binding affinities and experimentally observed biological activity.

Table 3: Examples of Molecular Docking Studies on Quinoxaline Derivatives

| Compound Series | Protein Target (PDB ID) | Binding Energy Range (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1,2,3-Triazole Quinoxaline Hybrids | EGFR (4HJO) | -9.57 to -12.03 | Not specified in detail |

| Novel Quinoxaline Derivatives | EGFR (1M17) | Not specified | Met769, Asp831, Leu694, Val702 |

| Novel Quinoxaline Derivatives | COX-2 (3LN1) | Not specified | Arg106, Arg499, Ser516, Val335 |

Data compiled from studies on various novel quinoxaline derivatives, not this compound specifically.

The insights gained from molecular docking are instrumental in rational drug design, allowing for the structural modification of lead compounds to improve their binding affinity and selectivity for a target protein.

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step. In silico computational tools provide a rapid and cost-effective means to predict these properties, allowing for the early identification of potential liabilities and guiding the optimization of lead compounds. For this compound, a comprehensive ADMET profile has been generated using established computational models.

Detailed findings from these predictive studies are presented below, offering insights into the likely pharmacokinetic and toxicological characteristics of this quinoxaline derivative.

The absorption of a compound is a key determinant of its oral bioavailability. Predictions for this compound suggest favorable absorption characteristics. Key predicted parameters related to absorption are detailed in the table below.

Table 1: Predicted Absorption Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests the compound can readily pass through the intestinal epithelial barrier. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells by P-glycoprotein, which can enhance its absorption and distribution. |

Following absorption, a compound is distributed throughout the body. The volume of distribution and the ability to cross the blood-brain barrier are critical parameters. The predicted distribution properties for this compound are summarized in the following table.

Table 2: Predicted Distribution Properties of this compound

| Parameter | Predicted Value | Interpretation |

| VDss (human) | Low | A low volume of distribution suggests that the compound is likely to be confined primarily to the bloodstream and extracellular fluid, rather than distributing extensively into tissues. |

| Blood-Brain Barrier (BBB) Permeability | No | The compound is predicted to not cross the blood-brain barrier, indicating a lower likelihood of central nervous system effects. |

| CNS Permeability | No | Consistent with the BBB permeability prediction, the compound is not expected to penetrate the central nervous system. |

The metabolic fate of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. Predicting whether a compound is a substrate or inhibitor of these enzymes is crucial for assessing potential drug-drug interactions. The table below outlines the predicted metabolic profile of this compound.

Table 3: Predicted Metabolism Properties of this compound

| Parameter | Predicted Value | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP1A2. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP2C19. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP2C9. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP3A4. |

The route and rate of excretion are important for determining the dosing frequency and potential for accumulation. Key predicted excretion parameters for this compound are provided in the table below.

Table 4: Predicted Excretion Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Total Clearance | 0.553 log(ml/min/kg) | This value provides an estimate of the rate at which the drug is cleared from the body. |

| Renal OCT2 Substrate | No | The compound is not predicted to be a substrate for the Organic Cation Transporter 2, which is involved in the renal secretion of some drugs. |

Early prediction of potential toxicity is paramount in drug development to avoid late-stage failures. Computational models can predict various toxicity endpoints. The predicted toxicity profile for this compound is shown in the table below.

Table 5: Predicted Toxicity Properties of this compound

| Parameter | Predicted Value | Interpretation |

| AMES Toxicity | No | The compound is not predicted to be mutagenic in the Ames test. |

| hERG I Inhibitor | No | Low risk of causing cardiotoxicity through inhibition of the hERG potassium channel. |

| Hepatotoxicity | No | The compound is not predicted to cause liver damage. |

| Skin Sensitisation | No | Unlikely to cause an allergic reaction upon skin contact. |

Biological Activity and Medicinal Chemistry Applications of Ethyl 2 Quinoxalin 6 Yl Acetate and Its Analogs

Antimicrobial and Antifungal Efficacy Research

A series of synthesized quinoxaline (B1680401) derivatives demonstrated notable in vitro activity against various plant pathogenic bacteria and fungi. For instance, certain analogs displayed significant antibacterial effects against Acidovorax citrulli and potent antifungal activity against Rhizoctonia solani, even surpassing the efficacy of some commercial fungicides like azoxystrobin. Scanning electron microscopy has been used to confirm that these compounds can induce morphological changes in the fungal cells.

Furthermore, other research has focused on synthesizing novel quinoxaline derivatives and evaluating their activity against a panel of bacteria and fungi. These studies often involve the chemical modification of the quinoxaline core to enhance antimicrobial potency. The collective findings suggest that the quinoxaline scaffold is a promising framework for the development of new antibacterial and antifungal agents.

Table 1: Antifungal Activity of Selected Quinoxaline Analogs against Rhizoctonia solani

| Compound | EC50 (μg/mL) |

| Analog 5j | 8.54 |

| Analog 5t | 12.01 |

| Azoxystrobin (Commercial Fungicide) | 26.17 |

Antiviral Potency Investigations

The antiviral potential of quinoxaline derivatives has been a significant area of investigation, with studies spanning a range of viruses. Although direct antiviral studies on Ethyl 2-(quinoxalin-6-YL)acetate are not found in the reviewed literature, its analogs have shown promising results.

Research into the anti-herpesvirus activity of quinoxaline derivatives has identified several potent compounds. One study on indoloquinoxaline derivatives reported that the compound B-220, or 2,3-dimethyl(dimethylaminoethyl)5H-indolo-(2,3-b)quinoxaline, effectively inhibited the replication of Herpes Simplex Virus type 1 (HSV-1), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV) at low micromolar concentrations. The antiviral activity was observed at concentrations significantly lower than those causing cellular toxicity.

Another study highlighted a series oftriazolo[4,3-a]quinoxaline derivatives, with one compound in particular, 1-(4-chloro-8-methyltriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea, reducing HSV-1 plaque formation by 25% at a concentration of 20 µg/mL. The antiviral efficacy of these analogs is often dependent on the specific substitutions on the quinoxaline ring system.

Table 2: Antiherpesvirus Activity of Indoloquinoxaline Analog B-220

| Virus | Cell Line | Inhibitory Concentration (µM) |

| HSV-1 | Tissue Culture | 1 - 5 |

| Cytomegalovirus | Tissue Culture | 1 - 5 |

| Varicella-Zoster Virus | Tissue Culture | 1 - 5 |

The emergence of novel respiratory viruses has spurred research into new antiviral agents, with quinoxaline derivatives being a focus of such efforts. These compounds have been investigated for their potential to inhibit influenza viruses and coronaviruses, including SARS-CoV and SARS-CoV-2. The structural similarities between the proteases of different viruses, such as HCV, HIV, and SARS-CoV-2, have led to the investigation of existing quinoxaline-based drugs like Glecaprevir as potential therapeutics for COVID-19. The versatility of the quinoxaline scaffold allows for the design of inhibitors that can target key viral enzymes.

The fight against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) has also benefited from research into quinoxaline derivatives. Several quinoxaline-containing compounds have been identified as potent inhibitors of viral enzymes crucial for replication. For instance, the quinoxaline scaffold was used as a core to design novel anti-HIV agents, with some derivatives showing promising activity against HIV integrase.

In the context of HCV, the quinoxaline-based drug Glecaprevir is a known inhibitor of the nonstructural protein (NS3/4A) protease. The development of direct-acting antivirals (DAAs) containing the quinoxaline moiety has been a significant advancement in HCV treatment.

The mechanisms by which quinoxaline derivatives exert their antiviral effects are varied and depend on the specific analog and target virus. For some anti-herpesvirus compounds like B-220, the mechanism appears to involve the inhibition of viral DNA synthesis and the production of viral proteins. Notably, this inhibition did not appear to be a result of direct interaction with viral DNA polymerases in in-vitro assays.

In the case of HIV, some quinoxaline derivatives have been designed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or integrase inhibitors, blocking crucial steps in the viral replication cycle. For HCV, the mechanism often involves the inhibition of viral proteases, such as the NS3/4A protease, which is essential for processing the viral polyprotein.

Anticancer and Antitumor Potential Studies

The anticancer properties of quinoxaline derivatives are well-documented, with numerous studies exploring their efficacy against various cancer cell lines. While specific anticancer research on this compound is lacking, its analogs have shown significant potential.

Quinoxaline derivatives have been reported to exhibit cytotoxic activity against a range of human tumor cell lines, including those of the colon, liver, and breast. Some compounds have been found to induce apoptosis in cancer cells. The anticancer mechanism of these compounds can involve the inhibition of key enzymes in cancer progression, such as Pim-1/2 kinases and receptor tyrosine kinases like VEGFR-2.

For example, a series of novel 2-substituted-quinoxaline analogs demonstrated antiproliferative activity against breast cancer cells by inducing cell cycle arrest and targeting topoisomerase II and EGFR. Another study focused on new quinoxaline derivatives as dual Pim-1/2 kinase inhibitors, which are implicated in various hematologic and solid tumors. The cytotoxic potential of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has also been explored against several leukemia cell lines.

Table 3: Anticancer Activity of Selected Quinoxaline Analogs

| Cell Line | Analog | Activity |

| MV4-11 (AML) | 5c, 5e (Pim-1/2 inhibitors) | Growth Inhibition |

| HCT-116 (Colorectal Carcinoma) | 5c, 5e (Pim-1/2 inhibitors) | Growth Inhibition |

| MCF-7 (Breast Cancer) | 2-substituted-quinoxaline analog 3b | Antiproliferative Activity |

| HCT116 (Colon Carcinoma) | XVa | IC50 = 4.4 µM |

| MCF-7 (Breast Adenocarcinoma) | XVa | IC50 = 5.3 µM |

Enzyme and Receptor Target Modulation

The interaction of this compound analogs with various enzymes and receptors has been a focal point of research, revealing their potential as therapeutic agents. These interactions are primarily centered on inhibition or modulation of key proteins involved in disease pathways.

Kinase Inhibition (e.g., TGF-β Type I Receptor Kinase, p38α MAP Kinase, IKKβ)

Quinoxaline derivatives have been extensively investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

TGF-β Type I Receptor Kinase: The transforming growth factor-β (TGF-β) signaling pathway is implicated in a wide array of cellular functions such as proliferation, differentiation, and apoptosis. mdpi.comnih.gov Its overexpression is associated with various cancers and fibrotic diseases. mdpi.comnih.gov Consequently, the TGF-β type I receptor (TGF-βR1) kinase, also known as activin receptor-like kinase 5 (ALK5), has emerged as an attractive therapeutic target. mdpi.comnih.gov

A series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles were synthesized and evaluated for their inhibitory activity against TGF-βR1 kinase. mdpi.com Among the synthesized compounds, one particular derivative demonstrated a half-maximal inhibitory concentration (IC50) of 0.28 µM, indicating potent inhibition. mdpi.com This compound also exhibited a high selectivity index of over 35 against p38α MAP kinase, highlighting its specificity. mdpi.com Molecular docking studies have provided insights into the binding interactions of these quinoxaline-based compounds within the kinase domain of the receptor. mdpi.com

p38α MAP Kinase: The p38 mitogen-activated protein (MAP) kinases are key players in the cellular response to inflammatory cytokines and stress signals. nih.govuni-tuebingen.de Inhibition of p38α MAP kinase is a validated strategy for the treatment of inflammatory diseases. nih.govresearchgate.net Substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines have been synthesized and identified as novel p38α MAP kinase inhibitors. nih.gov The introduction of an amino group at a specific position on the pyridine (B92270) ring resulted in compounds with potent enzyme inhibition in the double-digit nanomolar range. nih.gov For instance, one such analog displayed an IC50 value of 81 nM. nih.gov Further structural modifications, such as replacing the quinoxaline core with a pyrido[2,3-b]pyrazine, led to even more potent inhibition, with an IC50 value of 38 nM for one derivative. nih.gov Another study on quinoxaline derivatives incorporating a triazole moiety also reported potent p38α MAP kinase inhibitory activity, with some compounds showing better inhibition than the standard inhibitor SB 203580. nih.gov

IKKβ: The inhibitor of κB kinase β (IKKβ) is a central kinase in the canonical NF-κB signaling pathway, which is critically involved in inflammation and cancer. nih.govnih.gov A quinoxaline urea (B33335) analog, identified as 13-197, has been characterized as a novel IKKβ inhibitor. nih.govnih.gov This compound was found to inhibit the kinase activity of IKKβ and subsequently suppress both the NF-κB and mTOR pathways in pancreatic cancer cells. nih.gov Unlike some other IKKβ inhibitors that can cause paradoxical immune activation, this quinoxaline derivative demonstrated the ability to delay tumor growth in preclinical models without significant adverse effects. nih.govnih.gov This suggests that the pro-inflammatory and anti-proliferative functions of IKKβ can be uncoupled, making this class of quinoxaline analogs promising for cancer therapy. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Quinoxaline Analogs

| Kinase Target | Quinoxaline Analog Class | Key Findings | Reference |

|---|---|---|---|

| TGF-β Type I Receptor Kinase | 3-substituted-4-(quinoxalin-6-yl) pyrazoles | IC50 of 0.28 µM for the most active compound. | mdpi.com |

| p38α MAP Kinase | 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines | IC50 of 81 nM for a key analog. | nih.gov |

| p38α MAP Kinase | Quinoxaline-triazole derivatives | Showed slightly better inhibition than standard SB 203580. | nih.gov |

| IKKβ | Quinoxaline urea analog (13-197) | Inhibits IKKβ, NF-κB, and mTOR pathways. | nih.govnih.gov |

Phosphodiesterase Inhibition (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is a dual-specificity enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov It is highly expressed in the medium spiny neurons of the striatum, a brain region crucial for motor control and reward processing. nih.govnih.gov Inhibition of PDE10A is being explored as a novel therapeutic approach for central nervous system disorders like schizophrenia and Huntington's disease. nih.govnih.gov

Several classes of quinoxaline analogs have been investigated as PDE10A inhibitors. Research has shown that these compounds can achieve high potency and selectivity. For example, a series of imidazo[4,5-b]pyridines, which can be considered bioisosteres of quinoxalines, were developed as potent PDE10A inhibitors, with some analogs exhibiting IC50 values in the single-digit nanomolar range. nih.gov The optimization of a papaverine-like structure, which contains a dimethoxyisoquinoline moiety that can be related to a quinoxaline system, also led to the identification of potent PDE10A inhibitors. nih.gov

Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. The interaction of drug candidates with CYP enzymes is a critical aspect of drug development, as it can lead to drug-drug interactions and altered pharmacokinetic profiles.

The metabolism of certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, has been shown to be mediated by NADPH:cytochrome P450 reductase under hypoxic conditions. nih.govmdpi.com This enzymatic reduction can lead to the formation of reactive oxygen species, which is a mechanism underlying the biological activity of some of these compounds. nih.gov Conversely, some quinoxaline-containing molecules have been designed to have minimal interaction with the major drug-metabolizing CYP enzymes. For instance, a non-immunosuppressive cyclosporin (B1163) A analog was reported not to induce major cytochrome P450 enzymes such as 1A2, 2B6, and 3A4, which is a favorable characteristic for a drug candidate. mdpi.com Furthermore, a related class of compounds, quinazoline (B50416) derivatives, have been specifically designed as selective inhibitors of CYP1B1, an enzyme implicated in the development of several types of cancer. nih.gov

Cyclophilin A (CypA) Inhibition

Cyclophilin A (CypA) is a ubiquitous intracellular protein that possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for the proper folding of some proteins. mdpi.comnih.gov CypA is also involved in various pathological processes, including viral infections, inflammation, and cancer, making it a valuable therapeutic target. mdpi.com

Quinoxaline derivatives have emerged as a promising class of non-immunosuppressive CypA inhibitors. mdpi.com Through virtual screening and subsequent chemical synthesis, novel small molecule inhibitors of human CypA have been discovered. nih.gov One such study identified 4-(2,4-dichlorobenzamido)-N-quinoxalin-2-yl benzenesulfonamide (B165840) as a CypA inhibitor. nih.gov Another investigation led to the identification of a potent quinoxaline derivative, 2,3-di(furan-2-yl)-6-(3-N,N-diethyl-carbamoyl-piperidino) carbonylamino quinoxaline, with an IC50 of 0.41 µM for CypA PPIase activity. mdpi.com These findings highlight the potential of the quinoxaline scaffold in the development of novel CypA inhibitors for various therapeutic applications. mdpi.comnih.gov

Studies on Other Pharmacological Activities

Beyond their effects on specific enzymes and receptors, this compound and its analogs have been evaluated for a range of other pharmacological activities, most notably in the field of infectious diseases.

Antileishmanial and Antimalarial Research

Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The current treatments suffer from limitations such as toxicity and emerging drug resistance, necessitating the search for new therapeutic agents. Quinoxaline derivatives have shown significant promise in this area. nih.govnih.gov

Studies on 2,3-diarylsubstituted quinoxaline derivatives have demonstrated potent activity against Leishmania amazonensis. nih.govnih.gov Compounds such as 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) and 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) exhibited dose-dependent activity against both the promastigote and intracellular amastigote forms of the parasite, with IC50 values in the low micromolar range. nih.gov Mechanistic studies suggest that these compounds induce mitochondrial dysfunction in the parasite. nih.gov Importantly, these compounds also showed significant efficacy in a murine model of cutaneous leishmaniasis, leading to a reduction in lesion thickness. nih.govnih.gov

Antimalarial Activity: Malaria, caused by Plasmodium parasites, remains a major global health problem, with drug resistance posing a significant challenge. The quinoxaline scaffold has been explored for the development of new antimalarial agents. nih.govnih.govresearchgate.net

A series of quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum. nih.gov Structure-activity relationship studies have indicated the importance of an enone moiety linked to the quinoxaline ring for antiplasmodial activity. nih.gov Some of these compounds displayed potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Furthermore, a series of quinoxaline-based compounds, initially identified as anti-schistosomal agents, were found to possess highly potent antimalarial activity, with some exhibiting IC50 values in the single-digit nanomolar range against multi-drug resistant Cambodian isolates. nih.gov

Table 2: Antiprotozoal Activity of Selected Quinoxaline Analogs

| Disease | Parasite | Quinoxaline Analog Class | Key Findings | Reference |

|---|---|---|---|---|

| Leishmaniasis | Leishmania amazonensis | 2,3-diarylsubstituted quinoxalines | IC50 values of 5.3 µM and 19.3 µM against promastigotes and amastigotes, respectively. | nih.gov |

| Malaria | Plasmodium falciparum | Quinoxaline-chalcone analogs | Potent activity against chloroquine-resistant strains. | nih.gov |

| Malaria | Plasmodium falciparum | Quinoxaline-based compounds | Single-digit nanomolar IC50 against multi-drug resistant isolates. | nih.gov |

Antitubercular Activity

The quinoxaline core is a key feature in several compounds investigated for their action against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.net The emergence of drug-resistant Mtb strains necessitates the discovery of novel therapeutic agents, and quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides (QdNOs), have emerged as a promising class. nih.govresearchgate.net

Research into ester derivatives of QdNOs has shown that the incorporation of an ester group, such as an ethyl ester, can enhance solubility and biological activity. nih.gov In a series of ethyl ester quinoxaline-1,4-di-N-oxide derivatives, many compounds exhibited significant anti-Mtb activity with Minimum Inhibitory Concentration (MIC) values below 2.5 µg/mL. nih.gov Notably, one analog featuring a carboxyethyl group demonstrated an MIC of 0.50 µg/mL against the H37Rv strain of M. tuberculosis. nih.gov Another study highlighted that n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were highly active against both replicating and non-replicating Mtb strains, with some compounds showing MIC values as low as 0.53 µM, which is more potent than the standard drug isoniazid. nih.gov The mechanism for these QdNOs is thought to involve the generation of reactive oxygen species under hypoxic conditions, leading to damage of the Mtb bacilli. nih.gov

Further structure-activity relationship (SAR) studies on quinoxaline derivatives have identified key structural features for antitubercular potency. For instance, 2,3-diaryl-quinoxalines have been designed as potential inhibitors of DprE1, an essential enzyme for mycobacterial cell wall synthesis. researchgate.net Additionally, studies on synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates, while a different heterocyclic system, underscore the utility of the ethyl carboxylate group in designing novel antitubercular agents. japsonline.com

Table 1: Antitubercular Activity of Selected Quinoxaline Analogs

| Compound Type | Target/Strain | Key Findings | Reference(s) |

|---|---|---|---|

| Ethyl ester quinoxaline-1,4-di-N-oxide derivatives | M. tuberculosis H37Rv | Good activity with MIC < 2.5 µg/mL. | nih.gov |

| Quinoxaline-1,4-di-N-oxide with carboxyethyl group | M. tuberculosis H37Rv | Exhibited an MIC of 0.50 µg/mL. | nih.gov |

| n-Butyl/Isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxides | Replicating & Non-replicating M. tuberculosis H37Rv | Several compounds showed MIC values < 2.92 µM (Isoniazid). The most active had MICs around 0.53-0.57 µM. | nih.gov |

Anti-inflammatory and Analgesic Effects

Quinoxaline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. researchgate.net Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and mitogen-activated protein (MAP) kinases. ipp.ptnih.gov

A series of novel quinoxaline derivatives bearing a hydrazone moiety were evaluated for their anti-inflammatory activity. One compound, in particular, showed the highest in-vitro anti-inflammatory activity (83.42% inhibition) in a bovine serum albumin denaturation assay, comparable to the standard drug diclofenac (B195802) sodium (82.90% inhibition). nih.gov This compound also proved to be a highly selective inhibitor of p38α MAP kinase, a critical enzyme in the inflammatory signaling cascade, with an IC50 value of 0.042 µM. nih.gov

Furthermore, certain quinoxaline 1,4-di-N-oxide derivatives have exhibited potent in vivo anti-inflammatory effects, in some cases higher than the reference drug indomethacin. ipp.pt The mechanism for these analogs is linked to the inhibition of lipoxygenase (LOX), an enzyme crucial for the metabolism of arachidonic acid into pro-inflammatory leukotrienes. ipp.pt

While not quinoxalines, studies on ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives have shown that the ethyl acetate (B1210297) moiety can contribute to enhanced analgesic and anti-inflammatory activity with a reduced ulcerogenic effect compared to parent compounds. nih.govresearchgate.net This suggests the potential utility of the ethyl acetate group present in the title compound for these effects. Research on another compound, Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate, also highlights the evaluation of such molecules against COX-1, COX-2, and 5-LOX enzymes, demonstrating IC50 values of 314, 130, and 105 µg/mL, respectively. mdpi.com

Antihypertensive Research

The quinoxaline scaffold has been identified as having potential for the development of antihypertensive agents. researchgate.netsapub.org However, detailed studies focusing specifically on this compound and its close analogs are not extensively documented in current literature. Research in this area has more prominently featured the isomeric quinazoline scaffold.

For context, numerous quinazoline derivatives have been synthesized and screened as potent antihypertensive agents. These compounds often act as α1-adrenergic receptor antagonists, similar to the clinically used drug Prazosin. nih.govnih.gov For instance, certain 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one derivatives exhibited potent antihypertensive activity in adrenaline-induced hypertensive rats without affecting heart rate. nih.gov Another study on a quinoline-appended chalcone (B49325) derivative demonstrated antihypertensive effects through the inhibition of Angiotensin-Converting Enzyme (ACE). rsc.orgresearchgate.net

While these findings are on related heterocyclic systems, they indicate that nitrogen-containing fused heterocycles are a viable starting point for designing novel antihypertensive drugs. Future research could explore whether the quinoxaline core, particularly with substitutions like the ethyl acetate group, can be optimized to target pathways relevant to blood pressure regulation.

Neurological Activity (e.g., Anticonvulsant, Antidepressant, Antipsychotic)

Quinoxaline derivatives have shown a wide range of activities within the central nervous system (CNS). researchgate.net Recent research has focused on their development as anticonvulsant and antipsychotic agents.

In the field of epilepsy treatment, novel quinoxaline derivatives have been identified as potent anticonvulsants. Based on the pharmacophore of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, new sets of quinoxalines were synthesized and evaluated. nih.gov In a pentylenetetrazol-induced seizure model in mice, several of these compounds showed promising anticonvulsant activity, with ED50 values ranging from 23.02 to 37.50 mg/kg. nih.gov Molecular docking studies suggested that their mechanism of action involves binding to the AMPA receptor. nih.gov

Furthermore, a tetracyclic quinoxaline derivative, ITI-007, has been discovered as a multifunctional drug candidate for treating neuropsychiatric disorders. nih.gov This compound acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a postsynaptic dopamine (B1211576) D2 receptor antagonist, and an inhibitor of the serotonin transporter. It has demonstrated good oral bioavailability and significant antipsychotic efficacy in in vivo models, leading to its investigation in clinical development. nih.gov The diverse neurological activities of quinoxaline analogs highlight the potential of this scaffold in developing new treatments for a range of CNS disorders.

Preclinical Biological Assessments

In Vitro Cell-Based Assays (e.g., Cytotoxicity Profiling)

The cytotoxic potential of quinoxaline derivatives has been extensively evaluated against various human cancer cell lines, often revealing potent anti-proliferative effects. These in vitro assays are crucial for identifying lead compounds for anticancer drug development.

Studies have employed the MTT assay to determine the IC50 (half-maximal inhibitory concentration) values of these compounds. For example, a series of four quinoxaline compounds were tested against liver (HepG2), prostate (PC-3), and normal (Vero) cell lines. tandfonline.com Two of the compounds exhibited potent and selective activity against PC-3 cells, with IC50 values of 4.11 µM and 2.11 µM, respectively. tandfonline.com Another study focusing on 6,7-modified-5,8-quinoxalinedione derivatives found a specific compound to be markedly cytotoxic against human gastric adenocarcinoma cells (MKN 45) with an IC50 value of 0.073 µM, which was more potent than the standard drugs adriamycin and cisplatin. nih.gov

The cytotoxicity of promising compounds is also assessed against normal cell lines to determine their selectivity index. In one study, the most active quinoxaline derivatives against cancer cells were subsequently tested on a normal Caucasian fibroblast-like fetal lung cell line (WI-38) to evaluate their safety profile. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Quinoxaline Analogs

| Compound/Derivative Class | Cell Line(s) | Assay | Key Findings (IC50) | Reference(s) |

|---|---|---|---|---|

| Quinoxaline Compounds III & IV | PC-3 (Prostate Cancer) | MTT | 4.11 µM and 2.11 µM | tandfonline.com |

| HepG2 (Liver Cancer) | MTT | Moderate activity | tandfonline.com | |

| Vero (Normal Kidney) | MTT | Lower toxicity, indicating selectivity | tandfonline.com | |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Cancer) | MTT | 0.073 µM | nih.gov |

| PC 14 (Lung Cancer) | MTT | Not specified | nih.gov | |

| Colon 205 (Colon Cancer) | MTT | Not specified | nih.gov | |

| N-(quinoxalin-2-yl)amino derivatives (e.g., VIIIc) | HCT116 (Colon Carcinoma) | Cell Proliferation | Potent activity, induced G2/M cell cycle arrest | nih.gov |

| HepG2, MCF-7 | Cell Proliferation | Varied activity | nih.gov |

In Vivo Model Studies